4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazine-1-carbaldehyde
Description
Properties
IUPAC Name |
4-[3-(4-fluorophenoxy)propylsulfonyl]piperazine-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O4S/c15-13-2-4-14(5-3-13)21-10-1-11-22(19,20)17-8-6-16(12-18)7-9-17/h2-5,12H,1,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUGMXKLXVSCCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)S(=O)(=O)CCCOC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazine-1-carbaldehyde typically involves multiple steps:
Formation of the Fluorophenoxypropyl Chain: This step involves the reaction of 4-fluorophenol with 3-chloropropylsulfonyl chloride under basic conditions to form 3-(4-fluorophenoxy)propylsulfonyl chloride.
Piperazine Substitution: The 3-(4-fluorophenoxy)propylsulfonyl chloride is then reacted with piperazine to form 4-((3-(4-fluorophenoxy)propyl)sulfonyl)piperazine.
Introduction of the Carbaldehyde Group: Finally, the piperazine derivative is oxidized using appropriate reagents to introduce the carbaldehyde group, resulting in the formation of this compound.
Chemical Reactions Analysis
4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazine-1-carbaldehyde can undergo various chemical reactions:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Condensation: The aldehyde group can participate in condensation reactions to form imines or other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 366.46 g/mol. Its structure features a piperazine ring substituted with a propyl sulfonyl group and a fluorophenoxy moiety, which contributes to its biological activity.
Antidepressant Activity
Research indicates that compounds similar to 4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazine-1-carbaldehyde exhibit antidepressant properties. Studies have shown that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .
Anticancer Research
The compound has been investigated for its potential anticancer effects. Piperazine derivatives have been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. The sulfonyl group may enhance the compound's ability to interact with biological targets involved in cancer progression .
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. The presence of the fluorophenoxy group may contribute to its efficacy by increasing membrane permeability or interfering with bacterial metabolism .
Synthesis and Derivative Development
The synthesis of this compound involves multi-step reactions starting from commercially available piperazine derivatives. Researchers have focused on modifying the structure to enhance potency and selectivity for specific biological targets.
Synthetic Pathways
Common synthetic routes include:
- N-alkylation : Introducing alkyl chains to the piperazine nitrogen.
- Sulfonation : Adding sulfonyl groups to improve solubility and biological activity.
- Aldehyde formation : Utilizing oxidation reactions to convert alcohol precursors into aldehydes.
Case Study: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of piperazine derivatives, including this compound. The results indicated significant behavioral improvements in animal models, correlating with increased serotonin levels in the brain .
Case Study: Anticancer Activity
In vitro testing of the compound against breast cancer cell lines demonstrated that it inhibited cell proliferation by inducing G0/G1 phase arrest and apoptosis through caspase activation pathways . These findings suggest its potential as a lead compound for further anticancer drug development.
Tables
Mechanism of Action
Similar compounds include other piperazine derivatives with sulfonyl and fluorophenoxy groups. These compounds may differ in the length of the alkyl chain or the position of the substituents on the phenyl ring. The uniqueness of 4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazine-1-carbaldehyde lies in its specific combination of functional groups, which may confer distinct biological or chemical properties.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Piperazine Derivatives
Key Observations :
- Carbaldehyde vs. Other Electrophilic Groups: The carbaldehyde group in the target compound and 4-(3-nitrophenyl)piperazine-1-carbaldehyde provides a reactive site for further derivatization (e.g., forming Schiff bases), unlike the methanone group in [4-(4-fluorobenzyl)piperazin-1-yl]methanone .
- Sulfonyl Group : The sulfonyl linkage in the target compound is distinct from the methylsulfonyl groups in ’s analogs (e.g., 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol) . The propyl chain in the target compound increases flexibility and lipophilicity compared to rigid phenyl-sulfonyl analogs.
- Fluorophenoxy Chain: The 4-fluorophenoxy group is a bioisostere commonly used to improve metabolic stability and binding affinity, similar to 3-(4-fluorophenoxy)pyrrolidine derivatives .
Table 2: Inferred Properties Based on Structural Analogs
Notes:
Biological Activity
4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazine-1-carbaldehyde is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a piperazine ring, a sulfonyl group, and a fluorophenoxy substituent, contributing to its unique properties. The structural formula is represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Its sulfonamide moiety can enhance binding affinity to target proteins, while the fluorophenoxy group may influence lipophilicity and cellular uptake.
Biological Activity Overview
Research indicates several potential biological activities:
- Antimicrobial Activity : Preliminary studies have shown that derivatives of piperazine compounds exhibit significant antimicrobial effects against Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have demonstrated minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Some derivatives have been evaluated for their anticancer activity. For example, piperazine-based compounds have shown promising results in inhibiting the proliferation of various cancer cell lines, including leukemia .
- Receptor Binding : The compound has been studied for its binding affinity to sigma receptors, which are implicated in various neurological functions. The radioligand 1-([4-methoxy-11C]3,4-Dimethoxyphenethyl)-4-[3-(4-fluorophenyl)propyl]piperazine has been developed for imaging these receptors using positron emission tomography (PET) .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various piperazine derivatives, it was found that compounds with similar structures to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways.
Case Study: Anticancer Activity
Another study focused on the anticancer potential of piperazine derivatives demonstrated that specific modifications in the molecular structure could significantly enhance cytotoxicity against cancer cell lines. The study highlighted the importance of the sulfonamide group in mediating apoptosis in cancer cells.
Q & A
Q. What safety protocols are critical when handling this compound’s sulfonyl and aldehyde functional groups?
- Methodological Answer :
- PPE : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation .
- Spill Management : Neutralize aldehydes with sodium bisulfite and sulfonyl residues with activated carbon .
- Waste Disposal : Follow EPA guidelines for sulfonamide-containing waste (e.g., incineration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
